molecular formula C6H3BrClFO B1466096 4-Bromo-2-chloro-5-fluorophenol CAS No. 1036383-21-7

4-Bromo-2-chloro-5-fluorophenol

Cat. No.: B1466096
CAS No.: 1036383-21-7
M. Wt: 225.44 g/mol
InChI Key: DBZOBXATIIXRPE-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-fluorophenol is an aromatic compound with the molecular formula C6H3BrClFO It is a halogenated phenol, characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring

Mechanism of Action

Biochemical Analysis

Biochemical Properties

4-Bromo-2-chloro-5-fluorophenol plays a significant role in biochemical reactions, particularly in enzyme-catalyzed processes. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to undergo enzyme-catalyzed copolymerization with phenols catalyzed by extracellular laccase of the fungus Rhizoctonia praticola . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound can lead to cumulative effects on cellular processes, which are important considerations for in vitro and in vivo studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloro-5-fluorophenol typically involves halogenation reactions. One common method includes the bromination of 2-chloro-5-fluorophenol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under reflux conditions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available precursors. The process may include steps such as nitration, reduction, halogenation, and purification to achieve the desired product with high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloro-5-fluorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4-Bromo-2-chloro-5-fluorophenol is unique due to the presence of all three halogen atoms (bromine, chlorine, and fluorine) on the benzene ring.

Biological Activity

4-Bromo-2-chloro-5-fluorophenol (C₆H₃BrClF₁O) is an organic compound notable for its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. Its molecular structure, characterized by halogen substituents, enhances its reactivity and interaction with biological systems. This article provides a comprehensive overview of its biological activity, including antibacterial properties, potential cancer applications, and molecular interactions.

  • Molecular Formula : C₆H₃BrClF₁O
  • Molecular Weight : 225.44 g/mol
  • Structure : Contains bromine at the para position, chlorine at the ortho position, and fluorine at the meta position relative to the hydroxyl group on the phenolic ring.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

The presence of halogen atoms enhances its ability to interact with bacterial cell membranes, contributing to its effectiveness as an antimicrobial agent .

Anticancer Potential

Preliminary studies suggest that this compound may have applications in cancer research. It has been shown to inhibit specific cellular pathways involved in tumor growth. For instance, it has demonstrated effects on apoptosis and cell cycle regulation in certain cancer cell lines .

Molecular Docking Studies

Molecular docking studies indicate that this compound binds effectively to proteins associated with antibiotic resistance mechanisms. This binding affinity suggests potential pathways for overcoming antibiotic resistance by modifying existing drugs or developing new ones based on this compound's structure .

Study on Antibacterial Activity

A study conducted by researchers evaluated the antibacterial efficacy of this compound against a panel of bacterial strains. The compound was found to exhibit a dose-dependent response, with significant inhibition observed at lower concentrations. The study concluded that this compound could serve as a lead structure for developing new antibacterial agents .

Cancer Research Application

In another investigation, the compound was tested for its effects on human cancer cell lines. The results indicated that it could inhibit cell proliferation and induce apoptosis in a dose-dependent manner. The findings suggest that further exploration into its mechanism of action could lead to novel therapeutic strategies for cancer treatment .

Properties

IUPAC Name

4-bromo-2-chloro-5-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClFO/c7-3-1-4(8)6(10)2-5(3)9/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZOBXATIIXRPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)Br)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036383-21-7
Record name 4-bromo-2-chloro-5-fluorophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2-Chloro-5-fluorophenol (24.1 g, 165 mmol) was dissolved in anhydrous chloroform (200 mL), heated to 75° C. and treated with a solution of bromine (8.5 mL, 165 mmol) in anhydrous chloroform (40 mL) added dropwise over 5 minutes. After 3 hours the reaction was treated with additional bromine (1.7 mL, 33 mmol) in anhydrous chloroform (15 mL) and stirred at 75° C. After 2 hours, the reaction was cooled to room temperature and treated with dichloromethane (300 mL) and Na2S2O3 (100 mL, saturated aqueous solution). After mixing vigorously, the layers were separated and the organic layer was dried over MgSO4, filtered and concentrated under reduced pressure. The resulting yellow liquid was purified by vacuum distillation. Compound C.1 (22.3 g, 60%) was obtained as a colorless liquid. LC-MS ESI (neg.) m/e: 224.9 (M−H). 1H NMR (400 MHz) (CDCl3) □ 7.51 (d, J=6.9 Hz, 1H); 6.85 (d, J=9.2 Hz, 1H); 5.69 (s, 1H).
Quantity
24.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
1.7 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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